molecular formula C28H28O8 B12103007 Rocaglamide J

Rocaglamide J

Cat. No.: B12103007
M. Wt: 492.5 g/mol
InChI Key: VFTGDXPPYSWBSO-UHFFFAOYSA-N
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Description

Rocaglamide J belongs to the rocaglamide family, a class of cyclopenta[b]benzofurans (flavaglines) isolated from plants of the genus Aglaia (Meliaceae). These compounds are characterized by a unique bicyclic core structure fused with aromatic rings and variable substituents, which confer diverse pharmacological activities. Rocaglamides are renowned for their antiproliferative, anti-inflammatory, and insecticidal properties, with mechanisms involving translation inhibition, apoptosis sensitization, and modulation of signaling pathways like NF-κB and RAF-MEK-ERK .

Properties

IUPAC Name

methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTGDXPPYSWBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Fluorination Challenges

Nitration using Cu(NO₃)₂ in Ac₂O produced regioisomers 14i (<5%) and 14j (26%), while Selectfluor in methanol yielded fluorinated analog 14h (40%) alongside undesired byproducts. These results highlight the electron-rich phloroglucinol ring’s sensitivity to strong electrophiles, necessitating careful stoichiometric control.

Asymmetric Synthesis via Chiral Resolution

Menthyl Ester Diastereomer Separation

To access enantiopure Rocaglamide J precursors, (±)-methyl rocaglate was hydrolyzed to rocaglaic acid and esterified with (-)-menthol using DCC/DMAP catalysis. The resulting diastereomers 16 and 17 were separated by flash chromatography (SiO₂, hexanes/EtOAc), achieving >98% enantiomeric excess after hydrolysis. This method enabled gram-scale production of both (-)- and (+)-rocaglaic acid enantiomers.

Hydroxamate Derivative Synthesis

Rocaglaic acid enantiomers were converted to N-methoxyamide derivatives 9 via EDCI/HOBt-mediated coupling with methoxylamine hydrochloride (49% yield). Biological assays revealed (-)-9 exhibited protein synthesis inhibition comparable to silvestrol (IC₅₀ = 18 nM vs. 15 nM), establishing the hydroxamate as a pharmacologically relevant this compound analog.

Heterocyclic Ketone Functionalization

Lithioheterocycle Addition to Methyl Rocaglate

2-Lithiobenzothiazole and 2-lithiopyridine underwent nucleophilic addition to methyl rocaglate at -78°C, yielding heterocyclic ketones 25 (50% BRSM) and 26 (40% BRSM). The reaction proceeded via a stabilized tetrahedral intermediate, with recovered starting material suggesting competing decomposition pathways.

Limitations in Heterocycle Diversity

Attempts with 2-lithioimidazole and 2-lithiofuran failed to produce isolable products, indicating steric and electronic constraints in larger heterocycle additions. This underscores the need for tailored leaving groups or protective strategies in future this compound derivatizations.

Alternative Pathways via Interrupted Feist-Bénary Reactions

Electrophile-Nucleophile Combinations

The 2012 thesis explored 1,2-cyclohexanedione reactions with 5-(1,3-dithiane)-1,3-cyclohexadione and 1,3-cyclohexanedione. Key findings include:

NucleophileElectrophileProduct Mass (g/mol)Yield
5-(1,3-Dithiane)-CHD1,2-cyclohexanedione463.196932%
1,3-cyclohexanedione1,2-cyclohexanedione357.215628%

NMR analysis confirmed bis-adduct formation, suggesting a stepwise Michael addition mechanism rather than the anticipated Interrupted Feist-Bénary pathway.

Low-Temperature Stabilization Efforts

Running reactions at 0°C for 3 hours produced an unstable IFB product (t₁/₂ = 2.5 hr at -20°C), which decomposed upon attempted purification. This instability presents a critical bottleneck for implementing this route in this compound synthesis.

Photoinduced [3+2] Dipolar Cycloaddition

Oxidopyrylium Intermediate Generation

Porco’s method irradiates 3-hydroxyflavone (24 ) with a 450 W Hg lamp (λ = 350 nm) in MeCN, generating oxidopyrylium species 27 via excited-state intramolecular proton transfer (ESIPT). Chiral TADDOL derivative 26 (10 mol%) increased enantioselectivity to 94% ee and improved yield to 78% for cycloadduct 28 .

Acyloin Rearrangement and Functionalization

Cycloadduct 28 undergoes α-ketol rearrangement at 60°C (DMF, 12 hr) to yield 29 , followed by hydroxyl-directed reduction (NaBH₄, CeCl₃, 0°C) producing diol 30 in 85% yield. Final steps involve:

  • 3031 : TBS protection (TBSCI, imidazole, 92%)

  • 3132 : Hydrolysis (LiOH, dioxane/H₂O, 89%)

  • 32 → this compound: HATU-mediated amidation (89%, >99% ee)

Comparative Analysis of Synthetic Routes

Yield and Scalability

MethodKey Step YieldTotal StepsOverall Yield
Halogenation/Acylation60% ( 14c )78.6%
Asymmetric Resolution49% ( 9 )523%
Photoinduced Cycloaddition78% ( 28 )642%

The photocycloaddition route demonstrates superior efficiency, though requiring specialized photochemical equipment.

Stereochemical Control

Chiral auxiliaries in the menthyl ester method achieved 98% ee, while TADDOL-mediated cycloaddition provided 94% ee . These results highlight the importance of enantioselective steps for producing bioactive this compound analogs.

Chemical Reactions Analysis

Types of Reactions: Rocaglamide J undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are often studied for their enhanced biological activities .

Scientific Research Applications

Anticancer Properties

Rocaglamide J exhibits significant anticancer effects through various mechanisms:

  • Inhibition of Protein Synthesis : this compound primarily inhibits protein synthesis in tumor cells, which is crucial for tumor growth and survival. This inhibition is mediated by the disruption of the eukaryotic translation initiation factors eIF4E and eIF4A, leading to reduced translation of oncogenic proteins .
  • Sensitization to Apoptosis : The compound has been shown to sensitize cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This effect is particularly relevant in TRAIL-resistant cancers, where this compound enhances the efficacy of TRAIL-based therapies by downregulating anti-apoptotic proteins such as c-FLIP and IAP/XIAP .
  • Cell Cycle Regulation : this compound induces rapid phosphorylation and degradation of Cdc25A, a critical regulator of cell cycle progression. This action results in the blockade of cell cycle progression at the G1-S phase, effectively inhibiting tumor cell proliferation without affecting normal T lymphocytes .

Case Studies

Several studies have highlighted the efficacy of this compound in different cancer models:

  • Hepatocellular Carcinoma (HCC) : In vitro studies demonstrated that this compound sensitizes HCC cells to TRAIL-induced apoptosis by regulating caspase-8/c-FLIP expression. In vivo experiments further confirmed its potential as an effective therapeutic agent against HCC tumors .
  • Skin Cancer : Research utilizing molecular modeling strategies has identified this compound derivatives with potent cytotoxic activity against skin cancer cell lines. For example, derivatives showed IC50 values as low as 0.002 μg/ml against RPMI-7951 cells, indicating strong anticancer potential .

Comparative Analysis of Rocaglamide Derivatives

The following table summarizes various derivatives of Rocaglamide and their respective activities against different cancer types:

Compound Cancer Type IC50 Value (μg/ml) Mechanism
Rocaglamide ASkin Cancer0.002Inhibition of protein synthesis
Rocaglamide BHepatocellular CarcinomaNot specifiedSensitization to TRAIL-induced apoptosis
Synthetic DerivativeVarious Tumor Cell LinesNot specifiedModulation of signaling pathways

Mechanism of Action

Rocaglamide J exerts its effects primarily by inhibiting protein synthesis in cells. It achieves this by binding to the translation initiation factor eIF4A, converting it into a translational repressor. This inhibition disrupts the synthesis of proteins necessary for cell growth and proliferation, making it particularly effective against cancer cells. Additionally, this compound has been shown to activate the ATM/ATR-Chk1/Chk2 checkpoint pathway, promoting the degradation of oncogenic proteins like Cdc25A .

Comparison with Similar Compounds

Structural Comparison with Analogues

Rocaglamide derivatives share a conserved cyclopenta[b]benzofuran skeleton but differ in substituents at key positions (e.g., C-1, C-2, and C-3'), which critically influence bioactivity:

Key Structural Modifications and Effects:

  • C-1 Hydroxyl vs. Acetyl Groups: Acetylation of the C-1 hydroxyl (e.g., compound 11 vs. 6) reduces antiproliferative potency by ~2-fold (IC50: 0.103 μg/mL vs. 0.053 μg/mL in MONO-MAC-6 cells) .
  • C-2 Substituents: Polar groups (e.g., aminoacyl) enhance activity. Replacing the aminoacyl with an esterified acyl (compound 10) decreases potency (IC50: 0.188 μM vs. 0.105 μM for compound 6) .
  • Ring B Modifications : Methoxy groups at C-3' (e.g., compounds 5 and 12) reduce activity, while methylenedioxy or hydrogen substituents are favorable .
  • Furan vs. Pyran Rings : Replacement of the furan ring with a pyran (e.g., aglain derivative 12) abolishes activity (IC50 > 3 μg/mL) .

Pharmacological Activity Profiles

Table 1: Antiproliferative Activity of Select Rocaglamide Derivatives

Compound Structural Feature IC50 (μg/mL) Cell Line Reference
Didesmethylrocaglamide (1) C-1 hydroxyl, no acetyl 0.026 MONO-MAC-6
Rocaglamide (7) Parent structure 0.053 MEL-JUSO
Acetylated derivative (11) C-1 acetylated 0.103 MONO-MAC-6
Aglain derivative (12) Pyran ring >3.0 MONO-MAC-6

Table 2: Insecticidal Activity (Against Spodoptera littoralis)

Compound LC50 (ppm) Reference
Rocaglamide 3 0.03
Rocaglamide 6 0.12
Azadirachtin 0.23
  • TRAIL Sensitization: 29 rocaglate analogs sensitized TRAIL-resistant renal carcinoma cells (ACHN) to apoptosis at sub-µM potency, with 4–5-fold higher efficacy than their protein synthesis inhibition activity .
  • Mitophagy Inhibition : Rocaglamide A (500 nM) blocked mitochondrial degradation in cancer cells, akin to fluorizoline, by binding prohibitin proteins .

Mechanistic Insights and Target Specificity

  • Translation Inhibition : Rocaglates (e.g., silvestrol) clamp RNA to the eIF4A helicase, stalling ribosome recruitment. This mechanism is independent of eIF4E phosphorylation .
  • NF-κB/NF-AT Pathways : Derivatives like rocaglamide suppress NF-κB activation in T-cells (IC50: 10–100 nM) and inhibit NF-AT-driven cytokine production .
  • Prohibitin Binding : Rocaglamide A disrupts mitochondrial homeostasis by interacting with prohibitin-1/2, impairing RAF-MEK-ERK signaling .
  • TRAIL Synergy : Rocaglates downregulate c-FLIP, enhancing caspase-8 activation without directly inducing apoptosis .

Biological Activity

Rocaglamide J, a member of the rocaglamide family derived from the Aglaia genus, exhibits significant biological activities, particularly in cancer treatment. This article delves into its mechanisms of action, therapeutic potential, and various biological effects, supported by data tables and case studies.

Overview of this compound

This compound is structurally characterized by a cyclopenta[b]tetrahydrobenzofuran skeleton. This compound is part of a larger class known as rocaglates, which are noted for their diverse biological activities, including anti-cancer properties. The primary mechanism through which this compound exerts its effects is by inhibiting protein synthesis, particularly targeting key translation initiation factors.

This compound primarily inhibits protein synthesis by targeting eukaryotic translation initiation factor 4A (eIF4A) and prohibitin proteins (PHB1 and PHB2). This inhibition disrupts the translation process in cancer cells, leading to reduced cell proliferation and increased apoptosis.

  • Inhibition of eIF4A : this compound binds to eIF4A, preventing its interaction with mRNA, which is crucial for the initiation of translation. This action selectively affects the translation of oncogenic proteins, thereby inhibiting tumor growth .
  • Activation of Apoptotic Pathways : this compound induces apoptosis through the activation of pro-apoptotic proteins such as p38 and JNK while inhibiting anti-apoptotic proteins like Mcl-1. This dual action enhances its efficacy against resistant cancer cell lines .
  • Impact on Cell Cycle Regulation : The compound down-regulates short-lived regulatory proteins like Cdc25A, which is often overexpressed in cancers, further contributing to its anti-proliferative effects .

Biological Activities

This compound has been extensively studied for its various biological activities:

  • Antineoplastic Activity : this compound has shown potent cytotoxic effects against several cancer cell lines, including breast cancer (HeLa), lung cancer (NCI-H187), and sarcoma models .
  • Insecticidal Properties : Beyond its anticancer effects, rocaglamides exhibit significant insecticidal activity against various pest insects, highlighting their potential applications in agriculture .
  • Neuroprotective Effects : Recent studies suggest that rocaglamides may also possess neuroprotective properties, although this area requires further exploration .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • In Vivo Studies : In animal models, this compound demonstrated 50% oral bioavailability with no significant pulmonary toxicity observed in dogs. It effectively inhibited tumor growth in orthotopic models of malignant peripheral nerve sheath tumors (MPNST) .
  • Clinical Relevance : Research indicates that rocaglamide derivatives can act as adjuvants in TRAIL-resistant cancers by inhibiting c-FLIP and IAP/XIAP proteins, which are often elevated in resistant tumors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Lines/Models IC50 Values Mechanism
AntitumorHeLa0.002 μg/mlInhibition of eIF4A
AntitumorNCI-H187>500-fold decreaseDownregulation of Cdc25A
InsecticidalVarious Pest InsectsVariesDisruption of protein synthesis
NeuroprotectivePrimary Human CellsNot specifiedPotential modulation of apoptotic pathways

Q & A

What are the key synthetic pathways for Rocaglamide J, and how do they address stereochemical challenges?

Basic Research Question
this compound's synthesis involves complex cycloaddition and reductive cyclization strategies. The Trost synthesis (1990) employs an asymmetric [3 + 2] cycloaddition between trimethylsilylmethyl precursors and chiral oxazepinedione to establish the C4 stereochemistry . Taylor’s approach (1991) uses SmI2-mediated reductive cyclization of δ-keto nitriles, achieving high diastereoselectivity (6:1) for the rocaglate scaffold . Key steps include oxidative cyclization with DDQ and regioselective transesterification. Methodologically, chiral auxiliaries and stereoinversion at C3 are critical for enantiopure yields .

How do researchers validate this compound’s mechanism of action in cancer models?

Basic Research Question
In vitro assays using leukemia (e.g., HL-60) and hepatocellular carcinoma (HepG2, Huh-7) cell lines are standard. This compound induces apoptosis via eIF4A inhibition, blocking translation initiation. Flow cytometry quantifies apoptotic populations (e.g., 9–11% apoptosis in HepG2 cells), while Western blotting confirms downregulation of anti-apoptotic proteins like Bcl-2 . Synergistic studies with TRAIL show enhanced apoptosis (55–57%) via caspase-8 activation, surpassing additive effects .

What experimental models are used to assess this compound’s anti-inflammatory properties?

Advanced Research Question
NF-κB inhibition is evaluated in T-cell models (e.g., Jurkat cells) using luciferase reporter assays and EMSA to measure DNA binding . This compound suppresses NF-AT activity by targeting calcineurin signaling, validated via IL-2 secretion assays and calcium flux measurements . Contradictions arise in vivo: while NF-κB inhibition reduces inflammation in murine models, off-target effects on HSF1 may confound results . Researchers must pair RNA-seq with CRISPR knockouts (e.g., HSF1−/− models) to isolate mechanisms .

How do structural modifications of this compound affect its bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies highlight the necessity of the cyclopenta[b]benzofuran core. Methoxy groups at C6/C8 enhance potency (e.g., IC50 shifts from 50 nM to <10 nM in NF-κB inhibition), while benzyl ester substitutions improve pharmacokinetics . Contradictory data emerge in solubility: hydrophobic derivatives show higher cellular uptake but reduced bioavailability in murine models . Researchers use molecular docking (e.g., AutoDock Vina) and MD simulations to optimize substituents .

What methodological challenges arise in quantifying this compound’s efficacy in vivo?

Advanced Research Question
Pharmacokinetic studies in xenograft models face low aqueous solubility and rapid hepatic clearance. Nanoformulation (e.g., PEGylated liposomes) improves tumor accumulation, reducing effective doses from 10 mg/kg to 2 mg/kg . LC-MS/MS detects plasma concentrations, but metabolite interference (e.g., glucuronidated derivatives) requires MRM transitions for specificity . Contradictory toxicity reports (e.g., weight loss vs. no toxicity) necessitate rigorous histopathology and ALT/AST monitoring .

How do researchers reconcile conflicting reports on this compound’s primary molecular targets?

Advanced Research Question
Discrepancies between eIF4A and NF-κB inhibition are addressed via CRISPR-Cas9 screens. Knockout of eIF4A1 in HCT116 cells abrogates this compound’s cytotoxicity, confirming target specificity . However, NF-κB luciferase assays in HEK293T cells show partial inhibition, suggesting context-dependent mechanisms . Dual-reporter systems (e.g., pGL4.32 for NF-κB and pGL4.17 for eIF4A activity) clarify dominant pathways in specific cancer types .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Basic Research Question
HPLC-PDA (≥95% purity) and HR-MS (ESI+) validate synthetic batches . Stability studies under varied pH (4–9) and temperatures (4–37°C) use accelerated degradation tests, monitored via NMR (1H/13C) to detect epimerization or ring-opening byproducts . For natural isolates, LC-HRMS-SPE-NMR combines separation with structural elucidation, distinguishing this compound from analogs like aglaiastatin .

How do researchers design dose-response experiments to minimize off-target effects?

Advanced Research Question
EC50 values (e.g., 50 nM for HSF1 inhibition) guide in vitro dosing, but off-target kinase inhibition (e.g., JNK) occurs at >1 µM . High-content screening (HCS) with CellROX® probes quantifies oxidative stress, while phosphoproteomics (TiO2 enrichment) identifies kinase off-targets . In vivo, staggered dosing (e.g., 2 mg/kg Q3D) balances efficacy and toxicity in NSG mice .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.